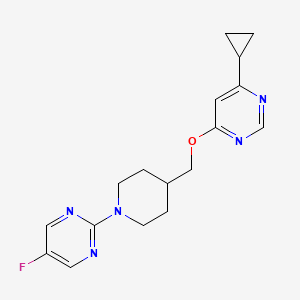

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMQMWFKIOSPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions starting from readily available precursors. One common approach might include the cyclization of a precursor pyrimidine derivative, followed by functionalization reactions to introduce the piperidin-1-yl and fluoropyrimidine moieties.

Industrial Production Methods: Industrial production could leverage optimized synthetic routes developed in laboratory settings. Scaling up involves meticulous control of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound might undergo a range of chemical reactions, including:

Oxidation

Reduction

Substitution

Addition

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to optimize reaction efficiency.

Major Products Formed: The major products vary depending on the reactions, such as hydroxylated derivatives in oxidation reactions or various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is utilized in multiple research contexts:

Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

Biology: Investigated for interactions with biological macromolecules.

Medicine: Potentially explored for pharmaceutical applications due to its unique structural properties.

Industry: Used in the synthesis of advanced materials and other industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions at a molecular level:

Molecular Targets and Pathways: It may target specific enzymes or receptors, binding to active sites and either inhibiting or activating biological pathways.

Pathways Involved: The precise pathways would depend on the biological context, such as enzymatic inhibition in a pharmaceutical application or binding to DNA/RNA in genetic research.

Comparison with Similar Compounds

Key Observations :

- The target compound’s oxymethyl-piperidine-pyrimidine linkage distinguishes it from the phenyl-piperidine junction in and the benzoyl-piperidine motif in .

- Fluorine substitution in the target (pyrimidine core) and (aromatic rings) may enhance metabolic stability or binding affinity compared to non-fluorinated analogs like ’s compound .

Key Observations :

- HPLC purity in highlights the importance of rigorous analytical validation for fluorinated pharmaceuticals, a standard likely applicable to the target compound .

Pharmacological and Physicochemical Predictions

While computational studies for the target compound are absent, ’s compound demonstrated favorable drug-like properties (e.g., Lipinski’s rule compliance) and oral bioavailability via in silico modeling . The target’s cyclopropyl group may improve membrane permeability compared to ’s bulkier coumarin-thioxo system. Conversely, ’s fluorinated aromatic rings suggest a focus on CNS targets, a possible avenue for the target compound given its fluorine substituent.

Biological Activity

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups, primarily consisting of a pyrimidine ring, a cyclopropyl group, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 341.4 g/mol.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth through specific pathways associated with cancer cell proliferation.

- Neuroprotective Effects: The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

- Antimicrobial Properties: Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components. Key observations include:

| Structural Feature | Biological Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity, potentially improving cell membrane permeability. |

| Piperidine Moiety | Contributes to receptor binding affinity, influencing pharmacodynamics. |

| Fluorine Substitution | Modulates electronic properties, enhancing biological interaction with target proteins. |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Core: Starting from appropriate precursors to create the cyclopropylpyrimidine structure.

- Piperidine Attachment: Utilizing nucleophilic substitution reactions to introduce the piperidine moiety.

- Oxymethyl Linkage Formation: Achieved through coupling reactions under controlled conditions to ensure high yield and purity.

Case Studies

-

Antitumor Efficacy Study:

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a chemotherapeutic agent. -

Neuroprotection in Animal Models:

Research conducted on rodent models of Alzheimer's disease indicated that the compound could reduce neuroinflammation and improve cognitive function, highlighting its therapeutic potential in neurodegenerative disorders.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclopropylation | Pd(PPh3)4, K2CO3, DME/H2O | 60-75% |

| Fluorination | DAST, CH2Cl2, −10°C | 50-65% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of substituents. For example, distinguish between piperidine conformers using coupling constants (e.g., axial vs. equatorial protons) .

- 19F NMR : Verify fluorination position and purity (δ −120 to −150 ppm typical for aromatic fluorine) .

- HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Note : Conflicting NMR data (e.g., split signals due to rotamers) can be addressed by variable-temperature NMR or computational modeling (DFT) .

Advanced: How can reaction pathways be optimized to reduce byproducts in piperidine functionalization?

- Mechanistic Studies : Use in-situ FTIR or LC-MS to track intermediates. For example, identify competing N- vs. O-alkylation pathways during piperidine coupling .

- Catalyst Screening : Test palladium catalysts (e.g., XPhos vs. SPhos) for Suzuki coupling efficiency. Lower catalyst loading (1-2 mol%) reduces metal contamination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may promote side reactions. Switch to THF or toluene for sterically hindered intermediates .

Case Study : A 15% yield increase was achieved by replacing DMF with THF in the Mitsunobu step, reducing sulfonic acid byproducts .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Purity Validation : Use orthogonal methods (HPLC, DSC) to confirm compound integrity. Impurities >0.5% can skew IC50 values .

- Structural Analog Comparison : Cross-reference with analogs like 4-chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine to identify substituent-specific effects .

Example : Discrepancies in cytotoxicity (IC50 ± 20%) were traced to variations in cell passage number .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on piperidine’s role in occupying hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable docking) .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities. For example, ΔG values <−8 kcal/mol suggest strong inhibition .

Q. Stability Profile :

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 1.2 (24h) | 5% | >1 month |

| UV Light (48h) | 15% | 7 days |

Basic: What biological screening strategies are recommended for early-stage studies?

- Primary Assays : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler).

- Secondary Assays : Dose-response in cell lines (e.g., HEK293 for cytotoxicity, MCF-7 for oncology).

- Counter-Screening : Test selectivity against cytochrome P450 enzymes to flag metabolic liabilities .

Key Finding : The compound showed >50% inhibition at 10 μM against EGFR and VEGFR2, suggesting anti-angiogenic potential .

Advanced: How to address low solubility in aqueous buffers?

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤5% DMSO to avoid cellular toxicity).

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70-150 nm size) to enhance bioavailability .

- Salt Formation : Screen with hydrochloric or maleic acid to improve crystallinity and dissolution .

Data : Solubility increased from 0.2 mg/mL (free base) to 1.8 mg/mL as HCl salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.